molecular formula C17H15N3O3S B2574227 2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1251677-51-6

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2574227
CAS No.: 1251677-51-6
M. Wt: 341.39
InChI Key: AEOGRGGMYPYMAN-UHFFFAOYSA-N
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Description

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a pyridine ring, a sulfonamide group, and a phenoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the attachment of the phenoxyphenyl moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors, thereby modulating biochemical pathways and cellular functions. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-phenoxyanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-24(21,22)16-7-4-12-19-17(16)20-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGRGGMYPYMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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